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Compound of Interest

Compound Name: Dizocilpine

Cat. No.: B047880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and

experimental protocols for utilizing Dizocilpine (MK-801), a potent and selective non-

competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in neuroprotection studies

involving mice. The information is curated to assist in the design and execution of robust

preclinical research in neuroscience and pharmacology.

Mechanism of Action
MK-801 exerts its neuroprotective effects by binding to the phencyclidine (PCP) site within the

ion channel of the NMDA receptor. This action is use-dependent, meaning the channel must

first be opened by the binding of glutamate and a co-agonist (glycine or D-serine). Once bound,

MK-801 blocks the influx of calcium ions (Ca2+), thereby preventing the downstream signaling

cascades that lead to excitotoxic neuronal death. This mechanism is particularly relevant in

pathological conditions characterized by excessive glutamate release, such as cerebral

ischemia, traumatic brain injury, and neurodegenerative diseases.[1][2]

Recommended Dosages
The effective dosage of MK-801 for neuroprotection in mice can vary significantly depending on

the experimental model, the route of administration, and the specific research question. The

following tables summarize dosages cited in various neuroprotection studies.
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Table 1: MK-801 Dosages in Ischemia and Excitotoxicity
Models

Mouse Strain
Model of
Neurodegener
ation

Dosage Range
(mg/kg)

Route of
Administration

Key
Observations
& Applications

C57BL/6J

Middle Cerebral

Artery Occlusion

(MCAO)

0.1
Intraperitoneal

(i.p.)

Significantly

reduced infarct

volume when

administered 15

minutes prior to

dMCAO.[3]

Not Specified

Quinolinic Acid-

induced

Excitotoxicity

0.02 - 0.08
Intraperitoneal

(i.p.)

Significantly

improved

locomotor activity

and attenuated

oxidative

damage.

Not Specified
NMDA-induced

Excitotoxicity
1 - 10

Intraperitoneal

(i.p.)

Prevented

neurodegenerati

on when

administered

after excitotoxin

injection.[4][5]

Table 2: MK-801 Dosages in Traumatic Brain Injury (TBI)
and Other Models
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Mouse Strain
Model of
Neurodegener
ation

Dosage Range
(mg/kg)

Route of
Administration

Key
Observations
& Applications

Not Specified
Closed Head

Injury
1

Intraperitoneal

(i.p.)

When

administered 1

and 2 days after

injury in

combination with

NMDA, it blocked

the beneficial

effects of the

agonist,

indicating its

potent NMDA

receptor

antagonism.[6]

Not Specified

Traumatic Brain

Injury (Weight-

drop)

0.5, 2, 10 Not Specified

Significantly

inhibited

neuronal

degeneration

and apoptosis,

and improved

learning and

memory.[7]

CD-1

Neuropsychiatric

Behavioral

Models

0.1 - 0.3
Intraperitoneal

(i.p.)

Induced various

behavioral

changes relevant

to

neuropsychiatric

disorders.[8]

Experimental Protocols
Detailed methodologies for key neuroprotection experiments are provided below. These

protocols are synthesized from multiple sources to provide a comprehensive guide.
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Protocol 1: Neuroprotection in a Mouse Model of Focal
Cerebral Ischemia (MCAO)
This protocol describes the induction of focal cerebral ischemia via middle cerebral artery

occlusion (MCAO) and the assessment of MK-801's neuroprotective efficacy.

Materials:

Male C57BL/6J mice (25-30g)[9]

MK-801 (Dizocilpine maleate)

Sterile saline (0.9% NaCl)

Anesthetic (e.g., isoflurane)

6-0 nylon monofilament with a silicon-coated tip[9]

Surgical instruments

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the

animals overnight with free access to water.[9]

Drug Preparation and Administration: Dissolve MK-801 in sterile saline. Administer MK-801

(e.g., 0.1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 15 minutes before the

MCAO surgery.[3]

Middle Cerebral Artery Occlusion (MCAO) Surgery:

Anesthetize the mouse using isoflurane.

Make a midline neck incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).
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Ligate the CCA and the ECA.

Introduce a 6-0 nylon monofilament with a silicon-coated tip into the ICA via the ECA

stump and advance it to occlude the origin of the middle cerebral artery.

After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

Post-operative Care: Monitor the animal's physiological parameters during and after surgery.

Provide appropriate post-operative care, including analgesia and hydration.

Assessment of Neuroprotection (24 hours post-MCAO):

Euthanize the animal.

Harvest the brain and section it into 2 mm coronal slices.

Stain the brain sections with 2% TTC solution for 30 minutes at 37°C. TTC stains viable

tissue red, leaving the infarcted area white.

Quantify the infarct volume using image analysis software.

Data Analysis: Compare the infarct volumes between the MK-801-treated and vehicle-

treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Neuroprotection Against Quinolinic Acid-
Induced Excitotoxicity
This protocol details the induction of excitotoxic neurodegeneration using quinolinic acid and

the evaluation of MK-801's protective effects.

Materials:

Male mice

MK-801

Quinolinic acid
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Sterile saline

Stereotaxic apparatus

Hamilton syringe

Procedure:

Animal and Drug Preparation: As described in Protocol 1.

MK-801 Administration: Administer MK-801 (e.g., 0.02, 0.04, or 0.08 mg/kg, i.p.) or vehicle

daily for the duration of the study.

Stereotaxic Surgery for Quinolinic Acid Injection:

Anesthetize the mouse and mount it in a stereotaxic frame.

Make a scalp incision to expose the skull.

Drill a small burr hole over the striatum at predetermined coordinates.

Slowly infuse quinolinic acid (e.g., 300 nM) into the striatum using a Hamilton syringe.

Withdraw the needle slowly and suture the incision.

Behavioral Assessment:

Conduct behavioral tests such as the open field test (for locomotor activity) and the

rotarod test (for motor coordination) at various time points (e.g., 7, 14, and 21 days) after

quinolinic acid injection.

Biochemical and Histological Analysis:

At the end of the experiment, euthanize the animals and harvest the brains.

Perform biochemical assays on brain homogenates to measure markers of oxidative

stress (e.g., lipid peroxidation, antioxidant enzyme levels).
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Conduct histological analysis (e.g., Nissl staining) to assess neuronal damage in the

striatum.

Data Analysis: Analyze behavioral, biochemical, and histological data using appropriate

statistical methods to compare the different treatment groups.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of MK-801 and a typical experimental

workflow for neuroprotection studies.
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Caption: Mechanism of MK-801 neuroprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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